molecular formula C18H20N2O5S B2681131 Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate CAS No. 1206992-37-1

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate

Cat. No.: B2681131
CAS No.: 1206992-37-1
M. Wt: 376.43
InChI Key: NWKHKXOEEDHSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate is a synthetic compound featuring a thiazolidinedione (2,4-dioxothiazolidin-3-yl) moiety linked to a cyclohexylcarbamoyl-benzoate scaffold. Thiazolidinediones are known for their role in peroxisome proliferator-activated receptor (PPAR) agonism, but derivatives like this compound may exhibit divergent biological activities, such as histone deacetylase (HDAC) inhibition, as inferred from related synthetic pathways .

The synthesis involves multi-step reactions, including ester deprotection and carbamoyl coupling. For example, benzyl ester deprotection (method V) and subsequent acid activation (method IIIA) are critical steps in forming analogous carbamoyl-linked intermediates, as demonstrated in the synthesis of HDAC-targeting ligands .

Properties

IUPAC Name

methyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-25-17(23)12-8-6-11(7-9-12)16(22)19-13-4-2-3-5-14(13)20-15(21)10-26-18(20)24/h6-9,13-14H,2-5,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKHKXOEEDHSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of thiazolidin-4-ones, including those related to Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate, exhibit significant antioxidant properties. These compounds have been shown to reduce lipid peroxidation, which is a key factor in cellular damage and aging. In particular, studies have demonstrated that specific substitutions at the cyclohexyl moiety enhance antioxidant activity, suggesting that structural modifications can lead to improved efficacy against oxidative stress .

Anti-inflammatory Properties

The compound has been studied for its role as an aldose reductase inhibitor, which is crucial in the context of inflammation. In vivo studies have shown that this compound can protect liver tissues from injury induced by carbon tetrachloride (CCl₄), demonstrating its potential in treating liver fibrosis and hepatitis. The mechanism involves modulation of nuclear factor κB (NF-κB)-dependent pathways, leading to decreased expression of pro-inflammatory cytokines .

Cytotoxicity Against Cancer Cell Lines

Recent studies have evaluated the anticancer activity of thiazolidinone derivatives against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds derived from thiazolidinones have shown promising results with IC₅₀ values indicating potent antiproliferative effects. For instance, certain derivatives demonstrated IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .

CompoundCancer Cell LineIC₅₀ Value (µM)Comparison DrugComparison IC₅₀ (µM)
16fHepG26.19Doxorubicin9.18
16cMCF-75.10Doxorubicin7.26

Pathways Involved

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

  • NF-κB Pathway : The compound inhibits the phosphorylation of IκB and subsequent activation of NF-κB, leading to reduced inflammatory responses.
  • Oxidative Stress Reduction : It enhances the levels of glutathione in hepatic tissues, thereby mitigating oxidative stress effects .

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and cyclohexyl group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Biological Target
Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate Thiazolidinedione + benzoate ester Carbamoyl, ester, cyclohexyl, dioxothiazolidine Potential HDAC inhibition
Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate (23) Chlorophenyl + benzoate ester Chloro, methoxy, benzamido HDAC ligand intermediate
3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Triazolone + benzylidene Benzoxy, methoxy, triazolone Theoretical study (charge distribution)

Key Observations :

  • Thiazolidinedione vs. Triazolone : The target compound’s thiazolidinedione group is a redox-active moiety, contrasting with the triazolone ring in , which is more rigid and electronically distinct. This difference impacts charge distribution (e.g., Mulliken charges) and reactivity .
  • Ester vs. Benzylidene Linkages : The benzoate ester in the target compound offers hydrolytic instability compared to the benzylidene group in , which is stabilized by conjugation .

Insights :

  • The target compound shares synthetic steps (e.g., carbamoyl coupling) with HDAC ligands like compound 26 , but its thiazolidinedione group may alter binding specificity compared to chlorophenyl analogs .
  • Computational studies on the triazolone derivative highlight the utility of B3LYP/6-31G(d,p) for predicting electronic properties, a method that could be applied to analyze the target compound’s thiazolidinedione ring.

Biological Activity

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities. Its molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 349.4 g/mol. The structure includes a cyclohexyl group and a carbamate moiety that may contribute to its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Thiazolidine derivatives often exhibit antioxidant properties. Studies have shown that modifications in the cyclohexyl moiety can enhance the antioxidant capacity by reducing lipid peroxidation levels .
  • Anticancer Properties : Recent research indicates that thiazolidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, with IC50 values in the low micromolar range .

Biological Activity Overview

Activity Type Description Reference
AntioxidantInhibits lipid peroxidation; enhances cellular defense against oxidative stress
AnticancerInhibits VEGFR-2; induces apoptosis in cancer cells
AntibacterialExhibits activity against various bacterial strains

Case Studies and Research Findings

  • Antioxidant Evaluation : A study evaluated the antioxidant activity of thiazolidinone derivatives using the TBARS assay. Compounds with cyclohexyl substitutions showed improved efficacy in reducing oxidative stress markers compared to their unsubstituted counterparts .
  • Anticancer Activity : A recent study focused on thiazolidine derivatives targeting VEGFR-2, revealing that similar compounds could significantly reduce cell viability in colorectal (HT-29), lung (A-549), and colon (HCT-116) cancer cells. The most potent derivative exhibited an IC50 value of 0.081 μM, indicating strong potential as an anticancer agent .
  • Antibacterial Potential : Research has indicated that thiazolidine derivatives possess antibacterial properties, making them candidates for further exploration in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate?

A common approach involves coupling reactions between functionalized cyclohexylamine derivatives and benzoate esters. For example:

  • Step 1 : React a 2,4-dioxothiazolidine precursor with a cyclohexylamine intermediate under reflux in ethanol with catalytic glacial acetic acid to form the carbamoyl linkage .
  • Step 2 : Esterify the resulting product with methyl 4-(chlorocarbonyl)benzoate in anhydrous conditions. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm the cyclohexyl-thiazolidine backbone and ester functionality. Key signals include δ ~3.8 ppm (ester methyl group) and δ ~4.2 ppm (carbamoyl NH) .
  • FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm1^{-1} (ester and thiazolidinedione) and NH stretches at ~3300 cm1^{-1} .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z ~405) .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials like strong oxidizers .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (GHS Category 4 for acute toxicity) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to resolve ambiguities in the cyclohexyl-thiazolidine conformation .
  • Refinement : Apply SHELXL for small-molecule refinement. Adjust thermal parameters (Uiso_{iso}) and validate using R-factor convergence (<5%) .
  • Contradiction Analysis : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) to identify steric strain or solvent effects .

Q. How to design experiments to assess the biological activity of this compound?

  • In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (ELISA, IC50_{50} determination) or antioxidant capacity (DPPH radical scavenging) .
  • Dose-Response : Prepare serial dilutions (1 nM–100 μM) in DMSO and test in triplicate. Normalize data against positive controls (e.g., aspirin for COX-2) .
  • Data Validation : Address solubility artifacts by pre-treating with surfactants (e.g., Tween-80) or using LC-MS to confirm compound stability .

Q. How can solubility challenges in biological assays be addressed methodologically?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based solubilizers .
  • Pro-drug Strategy : Synthesize a water-soluble salt (e.g., sodium or hydrochloride) and compare bioavailability via LC-MS pharmacokinetic studies .
  • Dynamic Light Scattering (DLS) : Monitor particle aggregation in real-time to optimize formulation .

Q. What computational methods are suitable for studying the compound’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina. Validate docking poses with MD simulations (100 ns) .
  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Q. How to analyze impurities or degradation products in synthesized batches?

  • HPLC-MS : Employ a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Compare fragmentation patterns with reference standards .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify labile functional groups .
  • Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) and an internal standard (e.g., maleic acid) to quantify impurities ≥0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.